molecular formula C21H21N3O2 B4391844 (4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE

(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE

Cat. No.: B4391844
M. Wt: 347.4 g/mol
InChI Key: ZBZXPCRMFZUVPW-UHFFFAOYSA-N
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Description

(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is a complex organic compound that features a piperidine ring substituted with a benzoyl group containing a 1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Benzoylation: The oxadiazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine substitution: The final step involves the reaction of the benzoylated oxadiazole with 4-methylpiperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of oxadiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-4-propionoxypiperidine (MPPP): An opioid analgesic with a similar piperidine structure.

    1,3,4-oxadiazole derivatives: Compounds like clemizole and etonitazene, which also contain the oxadiazole ring.

Uniqueness

(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is unique due to the combination of the piperidine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-10-12-24(13-11-15)21(25)18-9-5-8-17(14-18)20-23-22-19(26-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZXPCRMFZUVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-METHYLPIPERIDINO)[3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE

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